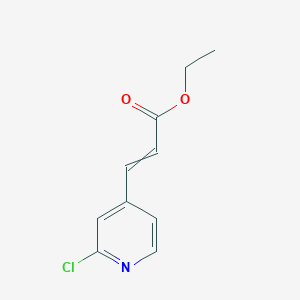![molecular formula C19H12ClNO2 B12487033 N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B12487033.png)
N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofuran carboxamides. This compound is characterized by the presence of a naphthofuran core structure, which is fused with a carboxamide group and a 2-chlorophenyl substituent. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the condensation of naphthalen-2-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with 2-chlorobenzoic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition can lead to increased insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-b]furan-2-carboxamide: Lacks the 2-chlorophenyl substituent but shares the naphthofuran core structure.
N-(2-methylphenyl)naphtho[2,1-b]furan-2-carboxamide: Contains a methyl group instead of a chlorine atom on the phenyl ring.
N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide: Contains a bromine atom instead of chlorine on the phenyl ring.
Uniqueness
N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to the presence of the 2-chlorophenyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Propiedades
Fórmula molecular |
C19H12ClNO2 |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H12ClNO2/c20-15-7-3-4-8-16(15)21-19(22)18-11-14-13-6-2-1-5-12(13)9-10-17(14)23-18/h1-11H,(H,21,22) |
Clave InChI |
ZMQWJKUKNOLEKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(morpholin-4-yl)-5-[(trichloroacetyl)amino]benzoate](/img/structure/B12486951.png)
![1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine](/img/structure/B12486961.png)

![N-(4-{[2-(azepan-1-ylcarbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B12486971.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B12486975.png)
![5,5'-(ethane-1,2-diylbis{[4-(methylcarbamoyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(N-methyl-1,2,3-thiadiazole-4-carboxamide)](/img/structure/B12486982.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-4-(pyrrolidin-1-yl)aniline](/img/structure/B12486991.png)
![Ethyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486994.png)
![ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate](/img/structure/B12486997.png)
![N-(2-pyridinylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12487005.png)
![2-[4-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide](/img/structure/B12487010.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12487014.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12487022.png)
![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12487025.png)
